molecular formula C14H10BrN5S B15077795 4-((4-Bromobenzylidene)amino)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL hydrosulfide

4-((4-Bromobenzylidene)amino)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL hydrosulfide

Cat. No.: B15077795
M. Wt: 360.23 g/mol
InChI Key: KMNPCRFWLKQMBR-CAOOACKPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4-Bromobenzylidene)amino)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL hydrosulfide is a complex organic compound that features a triazole ring, a bromobenzylidene group, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Bromobenzylidene)amino)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL hydrosulfide typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-bromobenzaldehyde and 3-amino-5-(3-pyridinyl)-4H-1,2,4-triazole in the presence of a suitable catalyst. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-((4-Bromobenzylidene)amino)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL hydrosulfide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromobenzylidene group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

4-((4-Bromobenzylidene)amino)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL hydrosulfide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 4-((4-Bromobenzylidene)amino)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL hydrosulfide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazole ring and pyridinyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((4-Bromobenzylidene)amino)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL hydrosulfide is unique due to its combination of a triazole ring, bromobenzylidene group, and pyridinyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H10BrN5S

Molecular Weight

360.23 g/mol

IUPAC Name

4-[(E)-(4-bromophenyl)methylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H10BrN5S/c15-12-5-3-10(4-6-12)8-17-20-13(18-19-14(20)21)11-2-1-7-16-9-11/h1-9H,(H,19,21)/b17-8+

InChI Key

KMNPCRFWLKQMBR-CAOOACKPSA-N

Isomeric SMILES

C1=CC(=CN=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)Br

Canonical SMILES

C1=CC(=CN=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.